2-(2-Methoxyphenyl)benzo[h]chromen-4-one
Description
Properties
CAS No. |
14756-21-9 |
|---|---|
Molecular Formula |
C20H14O3 |
Molecular Weight |
302.3 g/mol |
IUPAC Name |
2-(2-methoxyphenyl)benzo[h]chromen-4-one |
InChI |
InChI=1S/C20H14O3/c1-22-18-9-5-4-8-16(18)19-12-17(21)15-11-10-13-6-2-3-7-14(13)20(15)23-19/h2-12H,1H3 |
InChI Key |
ZPCVGYBSUXVZLD-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C2=CC(=O)C3=C(O2)C4=CC=CC=C4C=C3 |
Canonical SMILES |
COC1=CC=CC=C1C2=CC(=O)C3=C(O2)C4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers of Methoxy-Substituted Derivatives
- 3,4-Dimethoxy-α-naphthoflavone (DiMNF) : Substituted with 3,4-dimethoxyphenyl, this compound exhibits selective AHR modulator (SAhRM) activity, repressing acute-phase genes without inducing DNA-repair elements (DREs) .
- 2-(4-Methoxyphenyl)-benzo[h]chromen-4-one : A positional isomer with a 4-methoxy group, showing reduced AHR transactivation compared to the 2-methoxy derivative .
- 2-(3-Methoxyphenyl)-benzo[h]chromen-4-one : Synthesized to study the impact of meta-substitution, this variant displays intermediate AHR activity .
Synthesis: Methoxy-substituted derivatives are typically synthesized via Claisen-Schmidt condensation or oxidative cyclization. For example, 2-(2-methoxyphenyl) derivatives are prepared from 2-hydroxyacetophenone and substituted benzaldehydes, followed by bromination and oxidation steps .
Morpholino-Substituted Derivatives
- NU7026 (2-(morpholin-4-yl)-benzo[h]chromen-4-one): Replacing the methoxyphenyl group with a morpholino moiety enhances selectivity for DNA-PK (IC₅₀ = 14 nM), making it a potent radiosensitizer .
- NU7441: A dibenzothiophene-substituted morpholino derivative with improved DNA-PK inhibition (IC₅₀ = 14 nM) and pharmacokinetic properties .
Synthesis: Morpholino derivatives are synthesized via nucleophilic substitution or palladium-catalyzed coupling, starting from halogenated chromenones .
AHR Modulation
- 2-(2-Methoxyphenyl)benzo[h]chromen-4-one : Demonstrates SAhRM activity, suppressing inflammatory genes (e.g., SAA1, CRP) without activating DREs .
- DiMNF (3,4-dimethoxy derivative) : Exhibits stronger anti-inflammatory effects but lacks transcriptional activation of AHR target genes .
DNA-PK Inhibition
- NU7026 : Highly selective for DNA-PK (70-fold over PI3K), with radiosensitizing effects in cancer cells .
- LY294002 (Parent compound): Less selective (IC₅₀ = 1.4 μM for DNA-PK), highlighting the importance of morpholino substitution .
Structure-Activity Relationship (SAR)
- Substituent Position : Ortho-substitution (2-methoxy) on the phenyl ring enhances AHR repression, while para-substitution (4-methoxy) reduces activity .
- Electron-Donating Groups: Morpholino and methoxy groups improve DNA-PK affinity by facilitating hydrogen bonding with catalytic residues .
- Bulkier Substituents : Dibenzothiophene (in NU7441) increases potency by occupying hydrophobic pockets in the DNA-PK active site .
Preparation Methods
Intramolecular Palladium-Catalyzed Acylation
One of the most efficient and modern methods for synthesizing 4H-chromen-4-one derivatives, including this compound, is the palladium-catalyzed intramolecular acylation of alkenyl bromides with aldehydes.
- Catalyst system: Pd(PPh3)4 combined with XPhos ligand
- Base: Potassium carbonate (K2CO3)
- Solvent: 1,4-dioxane
- Reaction conditions: Moderate heating, typically under inert atmosphere
- Outcome: Moderate to good yields of flavonoid derivatives, including the target compound.
This method involves the formation of a palladium complex that facilitates the intramolecular cyclization via acylation, efficiently constructing the chromen-4-one core with the aryl substituent at the 2-position.
Cross-Coupling Strategies Using Palladium Catalysis
Another approach involves Pd(II)-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura type couplings, to construct 2-aryl-4H-chromen-4-one derivatives.
- Substrates: 2-halogenated chromen-4-one derivatives and arylboronic acids (e.g., 2-methoxyphenylboronic acid)
- Catalyst: Pd(OAc)2 with phosphine ligands such as XPhos
- Additives: Lewis acids like Zn(OTf)2 to enhance electrophilicity and reaction yield
- Solvent: DMF or THF
- Temperature: Around 80 °C
- Reaction time: Approximately 6 hours
- Yields: Moderate to good, depending on ligand and Lewis acid choice.
This method allows for the introduction of various aryl groups at the 2-position of the chromen-4-one scaffold, including the 2-methoxyphenyl group, by cross-coupling with the corresponding boronic acid.
Classical Condensation and Cyclization Approaches
Traditional synthetic routes to flavonoid derivatives like this compound often involve:
- Step 1: Claisen-Schmidt condensation between 2-methoxybenzaldehyde and appropriate acetophenone derivatives to form chalcones.
- Step 2: Cyclization of chalcones under acidic or basic conditions to form the chromen-4-one ring system.
- Step 3: Further functional group manipulations if necessary to achieve the benzo[h]chromen-4-one framework.
While these methods are classical and widely used, they may require longer reaction times and harsher conditions compared to palladium-catalyzed methods.
Comparative Data Table of Preparation Methods
| Method | Key Reagents & Catalysts | Conditions | Yield Range | Advantages | Limitations |
|---|---|---|---|---|---|
| Intramolecular Pd-catalyzed acylation | Pd(PPh3)4, XPhos, K2CO3, 1,4-dioxane | Moderate heat, inert atmosphere | Moderate to good | Efficient cyclization, mild conditions | Requires specialized Pd catalysts |
| Pd-catalyzed cross-coupling | Pd(OAc)2, XPhos, Zn(OTf)2, DMF or THF | 80 °C, 6 h | Moderate to good | Versatile aryl group introduction | Sensitive to ligand and Lewis acid choice |
| Classical condensation & cyclization | 2-Methoxybenzaldehyde, acetophenone, acid/base | Reflux, acidic/basic medium | Variable | Simple reagents, well-known | Longer reaction times, harsher conditions |
Detailed Research Findings
- The palladium-catalyzed intramolecular acylation method reported by ACS in 2017 demonstrated the synthesis of flavonoid derivatives with moderate to good yields, highlighting the efficiency of Pd(PPh3)4/XPhos catalyst systems in 1,4-dioxane solvent.
- Cross-coupling reactions using Pd(OAc)2 and XPhos ligand in the presence of Lewis acid Zn(OTf)2 significantly improved yields of 2-aryl chromen-4-one derivatives, including those with methoxy substituents on the phenyl ring. The Lewis acid activates the electrophilicity of the substrate, facilitating oxidative insertion and transmetalation steps in the catalytic cycle.
- NMR and HR-MS data confirm the structure and purity of the synthesized compounds, supporting the reliability of these synthetic routes.
Q & A
Basic: What are reliable synthetic routes for 2-(2-Methoxyphenyl)benzo[h]chromen-4-one?
A common method involves chalcone cyclization . For example:
- Step 1 : Condensation of 2-hydroxyacetophenone derivatives with substituted benzaldehydes (e.g., 2-methoxybenzaldehyde) under alkaline conditions (e.g., KOH/ethanol at 5–10°C for 24 hours) to form chalcone intermediates .
- Step 2 : Cyclization using agents like DMSO/I₂ or DMSO/CuCl₂ to yield chromen-4-one derivatives. DMSO/I₂ typically produces unsubstituted chromenones, while DMSO/CuCl₂ introduces chlorine at the 3-position .
- Purification : Recrystallization from ethanol or DMF yields crystals suitable for structural validation (e.g., 75% yield reported for analogous compounds) .
Basic: How is the crystal structure of this compound validated?
Single-crystal X-ray diffraction (SCXRD) is the gold standard:
- Data Collection : Use a diffractometer (MoKα radiation, λ = 0.71073 Å) to measure reflection data. For example, monoclinic systems (space group P2₁/c) are common for chromenones .
- Refinement : Programs like SHELXL refine hydrogen atoms via riding models and analyze intermolecular interactions (e.g., C–H···O bonds or π-stacking) .
- Validation : Check geometric parameters (bond lengths/angles) against databases like Allen et al. (1987) and confirm puckering parameters for fused rings .
Advanced: How can computational methods predict the electronic properties of this compound?
Density Functional Theory (DFT) is widely used:
- Modeling : Optimize the molecular geometry using gradient-corrected functionals (e.g., B3LYP) and basis sets (e.g., 6-31G*).
- Electron Density Analysis : Calculate local kinetic-energy density and Laplacian of the density matrix to estimate correlation energies, as in the Colle-Salvetti method .
- Applications : Predict reactivity sites (e.g., methoxy group’s electron-donating effect) or UV-Vis absorption spectra for photochemical studies.
Advanced: How to resolve contradictions in reported bioactivity data for chromenone derivatives?
Contradictions often arise from assay variability or structural analogs . Mitigation strategies include:
- Standardized Assays : Use consistent DNA-PK inhibition protocols (e.g., ELISA-based assays with ATP-competitive controls). For example, NU7026 (a morpholinyl analog) shows IC₅₀ = 0.23 μM for DNA-PK but >100 μM for ATM/ATR .
- Structural Confirmation : Verify substituent positions (e.g., 2-methoxyphenyl vs. 4-chlorophenyl) via SCXRD or NMR to rule out isomerism .
- Comparative Studies : Benchmark against known inhibitors (e.g., LY294002) under identical conditions to control for experimental variables .
Advanced: What strategies optimize the synthesis yield of this compound?
Key factors include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to ethanol, as seen in chalcone-to-chromenone conversions .
- Catalyst Screening : Test Lewis acids (e.g., CuCl₂) for regioselective halogenation during cyclization .
- Temperature Control : Low temperatures (5–10°C) during condensation reduce side reactions, improving chalcone purity .
Basic: What spectroscopic techniques characterize this compound?
- ¹H/¹³C NMR : Identify methoxy (-OCH₃, δ ~3.8 ppm) and chromenone carbonyl (C=O, δ ~180 ppm) groups. Compare with analogs like 4'-chloro-2-hydroxy-4-methoxybenzophenone .
- IR Spectroscopy : Detect C=O stretching (~1650 cm⁻¹) and aromatic C–H bending (~750 cm⁻¹) .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 281.31 for C₁₇H₁₅NO₃) and fragmentation patterns .
Advanced: How does substituent position (e.g., 2-methoxy vs. 4-methoxy) affect chromenone bioactivity?
- Steric Effects : 2-Methoxy groups may hinder DNA-PK binding compared to 4-methoxy analogs due to spatial orientation .
- Electronic Effects : Electron-donating groups (e.g., -OCH₃) at ortho positions alter charge distribution, impacting kinase inhibition potency .
- Validation : Synthesize positional isomers and compare IC₅₀ values in kinase inhibition assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
